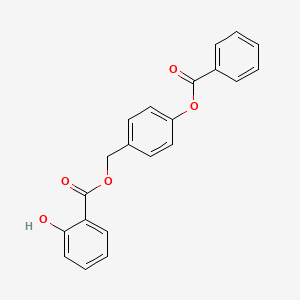

4-(Benzoyloxy)benzyl 2-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Benzoyloxy)benzyl 2-hydroxybenzoate” is a chemical compound with the molecular formula C14H12O4 . It is a solid substance . It is also known as “4-(Benzyloxy)-2-hydroxybenzoic acid” and has a CAS Number of 5448-45-3 .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the microwave-assisted synthesis of benzyl 4-hydroxybenzoate involves a reaction between 4-hydroxybenzoic acid and K2CO3 in the presence of a phase transfer catalyst .Molecular Structure Analysis

The molecular structure of “4-(Benzoyloxy)benzyl 2-hydroxybenzoate” can be represented by the SMILES stringOC1=C(C(O)=O)C=CC(OCC2=CC=CC=C2)=C1 . The InChI key for this compound is JHMFYEFDCDOWFB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“4-(Benzoyloxy)benzyl 2-hydroxybenzoate” is a solid substance . It has a molecular weight of 228.24 . The melting point of similar compounds like benzyl 4-hydroxybenzoate is reported to be between 109-112 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Condensed Heterocyclic Compounds : The direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system under air has been shown to afford isocoumarin derivatives and 4-ethenylcarbazoles, some exhibiting solid-state fluorescence. This methodology provides a pathway for the synthesis of various condensed heterocyclic compounds from 4-hydroxybenzoic acid derivatives (Shimizu et al., 2009).

Biological Activities

Anti-inflammatory Activities : Newer analogues of substituted dibenzoyl phenol, derived from benzoylation of hydroxybenzophenones, have demonstrated potent anti-inflammatory activities. Among these, specific compounds showed more potent activity than standard drugs, highlighting the potential therapeutic applications of these derivatives (Khanum et al., 2004).

Histone Deacetylase Inhibition : A series of 5-aroylindolyl-substituted hydroxamic acids have been developed, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound has been found to decrease both the level of phosphorylation and aggregation of tau proteins, showing potential as a treatment for Alzheimer's disease (Lee et al., 2018).

Analytical Methodologies

Mass Spectrometry for 4-Hydroxybenzoates : A derivatization-enhanced detection strategy in mass spectrometry has been applied for the analysis of 4-hydroxybenzoates and their metabolites. This method has proved feasible for identifying metabolites transformed by human keratinocytes and for high-throughput screening of these compounds in commercial products (Lee et al., 2017).

Hirshfeld Surface Analysis : The study of methyl 4-hydroxybenzoate, a common cosmetic, drug, and food preservative, utilized Hirshfeld surface analysis to determine intermolecular interactions and crystal packing, highlighting the utility of this analytical technique in understanding the structural properties of such compounds (Sharfalddin et al., 2020).

Propiedades

IUPAC Name |

(4-benzoyloxyphenyl)methyl 2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c22-19-9-5-4-8-18(19)21(24)25-14-15-10-12-17(13-11-15)26-20(23)16-6-2-1-3-7-16/h1-13,22H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPJCZFELDYZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)COC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)

![1-(4-Methoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2607648.png)

![2-(benzylthio)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2607653.png)

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2607663.png)